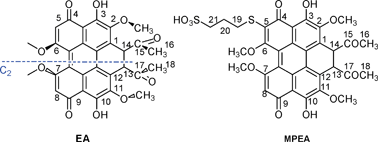A novel elsinochrome A derivative: a study of drug delivery and photodynamic activity
Photochemical & Photobiological Sciences Pub Date: 2009-10-12 DOI: 10.1039/B9PP00046A
Abstract
Elsinochrome A (EA) possesses the highest singlet-oxygen quantum yield (0.98) amongst the perilenoquinoid pigments and may be suitable as a phototherapeutic drug. However, there have been virtually no studies into its medicinal applications. Based on the analysis of chemical derivatives of hypocrellins (the same family as EA), 5-(3-mercapto-1-propanesulfonic acid)-substituted elsinochrome A (MPEA) with an amphiphilicity was designed and synthesized by considering drug delivery and biological activity requirements. MPEA possesses a water solubility of 5.1 mg mL−1, which is just sufficient to enable dissolution at a clinically acceptable concentration, while its partition coefficient (n-octanol/phosphate buffered saline) of 7 guarantees affinity to biological targets. MPEA could photogenerate semiquinone anion radicals and reactive oxygen species, especially singlet oxygen, at a yield of 0.73, which approaches that for hypocrellin B. Biological tests confirmed that the photodynamic activity of MPEA was as high as 60% of that of its parent EA, which is significantly higher than that of most other photosensitizers.

Recommended Literature
- [1] C1-Symmetric Si-bridged (2-indenyl)(1-indenyl) ansa-metallocenes as efficient ethene/1-hexene copolymerization catalysts†
- [2] Bonding of microfluidic devices fabricated in polycarbonate†
- [3] Batch and flow determination of uranium (VI) by adsorptive stripping voltammetry on mercury-film electrodes
- [4] Carbon emissions from a temperate coastal peatland wildfire: contributions from natural plant communities and organic soils
- [5] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [6] Characterisation of Single Nucleotide Polymorphisms and Haplotypes of MSTN Associated with Growth Traits in European Sea Bass (Dicentrarchus labrax)
- [7] Book reviews
- [8] C, N co-doping promoted mesoporous Au/TiO2 catalyst for low temperature CO oxidation
- [9] C(sp2)–H functionalization of aldehyde-derived hydrazones via a radical process
- [10] Bu4NI-catalyzed direct α-oxyacylation of diarylethanones with acyl peroxides†









